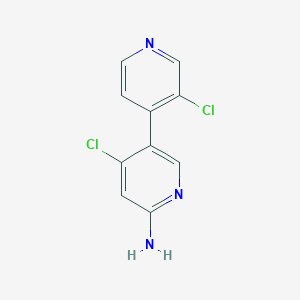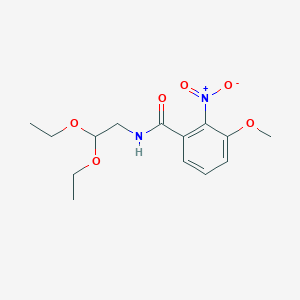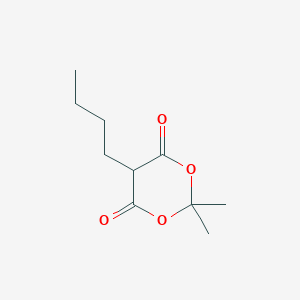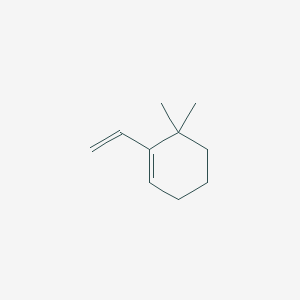
(7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C11H13BO3 It is a boronic acid derivative that features a naphthalene ring system substituted with a methoxy group and a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like potassium carbonate (K2CO3), and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or a transition metal catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or transition metal catalysts.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other carbon-carbon bonded products.
Protodeboronation: Formation of the corresponding aryl or vinyl compounds without the boronic acid group.
科学的研究の応用
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid has several scientific research applications, including:
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug discovery.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用機序
The mechanism of action of (7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction . The palladium catalyst facilitates the transmetalation step, where the boronic acid group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond. This process is highly efficient and allows for the formation of diverse carbon-carbon bonded structures.
類似化合物との比較
Similar Compounds
(7-Methoxynaphthalen-2-yl)boronic acid: Similar structure but lacks the dihydro component.
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Contains a methoxy group and a naphthalene ring but differs in functional groups.
5,8-Dihydroxy-2-methylnaphthalene-1,4-dione: A naphthoquinone derivative with different substituents.
Uniqueness
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for the synthesis of complex molecules.
特性
分子式 |
C11H13BO3 |
|---|---|
分子量 |
204.03 g/mol |
IUPAC名 |
(7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H13BO3/c1-15-11-5-3-8-2-4-10(12(13)14)6-9(8)7-11/h3,5-7,13-14H,2,4H2,1H3 |
InChIキー |
TXDWKJBVOZWHQN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(CC1)C=CC(=C2)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(Benzyloxy)-5-{[(2S)-butan-2-yl]oxy}benzoic acid](/img/structure/B8632505.png)
![Benzene, [(1-bromoethyl)sulfinyl]-](/img/structure/B8632508.png)

![6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B8632516.png)

![2,3,4,6-Tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B8632526.png)




